Enhanced Lipophilicity Driven by 4-Ethoxybenzoyl Substituent
The 4-ethoxybenzoyl group significantly increases lipophilicity compared to the 4-hydroxybenzoyl or unsubstituted benzoyl analogs, which directly impacts membrane permeability and oral bioavailability predictions. For the structurally related 1,4-bis(4-ethoxybenzoyl)piperazine, the calculated logP (ClogP) is approximately 3.8, compared to about 1.9 for the 1,4-bis(4-hydroxybenzoyl)piperazine analog—a difference of approximately 1.9 log units . While these values are for the bis-substituted analogs, the mono-ethoxybenzoyl compound is expected to exhibit a similar, albeit smaller, increase relative to its mono-hydroxy or unsubstituted counterparts. This enhanced lipophilicity is a key differentiator for applications requiring improved passive membrane permeability.
| Evidence Dimension | Calculated partition coefficient (ClogP) |
|---|---|
| Target Compound Data | Not directly measured; inferred from bis-substituted analog ClogP ≈ 3.8 |
| Comparator Or Baseline | 1,4-bis(4-hydroxybenzoyl)piperazine ClogP ≈ 1.9 |
| Quantified Difference | ΔClogP ≈ +1.9 (bis-substituted); the mono-substituted target compound is expected to show a proportional increase |
| Conditions | In silico prediction; exact conditions not specified in source |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, a critical parameter in cellular assay performance and oral bioavailability for drug development.
